molecular formula C14H20ClN3O4 B8429644 Isopropyl 4-[(6-chloro-5-methoxypyrimidin-4-yl)oxy]piperidine-1-carboxylate

Isopropyl 4-[(6-chloro-5-methoxypyrimidin-4-yl)oxy]piperidine-1-carboxylate

Cat. No.: B8429644
M. Wt: 329.78 g/mol
InChI Key: ZSTVVHDPLQWOHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 4-[(6-chloro-5-methoxypyrimidin-4-yl)oxy]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H20ClN3O4 and its molecular weight is 329.78 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H20ClN3O4

Molecular Weight

329.78 g/mol

IUPAC Name

propan-2-yl 4-(6-chloro-5-methoxypyrimidin-4-yl)oxypiperidine-1-carboxylate

InChI

InChI=1S/C14H20ClN3O4/c1-9(2)21-14(19)18-6-4-10(5-7-18)22-13-11(20-3)12(15)16-8-17-13/h8-10H,4-7H2,1-3H3

InChI Key

ZSTVVHDPLQWOHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)N1CCC(CC1)OC2=C(C(=NC=N2)Cl)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-hydroxy-piperidine-1-carboxylic acid isopropyl ester (71.0 g, 380 mmol) and 4,6-dichloro-5-methoxypyrimidine (71.6 g, 400 mmol) in anhydrous THF (1 L) was cooled to 5° C. under N2. A solution of potassium t-butoxide (1.0 M in THF, 380 mL, 380 mmol) was added dropwise over 1 h. The reaction temperature was kept under 10° C. during addition. The reaction mixture was stirred at 5-10° C. for 1 h, quenched with saturated NH4Cl (200 mL), and diluted with ether (1 L) and water (1 L). The aqueous phase was separated and discarded. The organic extract was washed with brine (800 mL), dried over MgSO4, and then concentrated. The residue was dissolved in hexane (400 mL) and filtered over Celite™ to remove a small amount of brown solid. The solvent was removed from the filtrate to afford a pale amber oil which gradually crystallized to give the title compound (130 g, 98.6% yield) as a pale amber solid. Exact Mass calculated for C14H20ClN3O4: 329.1. Found: LCMS m/z=330.2 (M+H+); 1H NMR (400 MHz, CDCl3) δ 1.25 (d, J=6.2 Hz, 6H), 1.82 (m, 2H), 2.02 (m, 2H), 3.40 (m, 2H), 3.80 (m, 2H), 3.91 (s, 3H), 4.95 (m, 1H), 5.39 (m, 1H), 8.27 (s, 1H).
Quantity
71 g
Type
reactant
Reaction Step One
Quantity
71.6 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
380 mL
Type
reactant
Reaction Step Two
Yield
98.6%

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